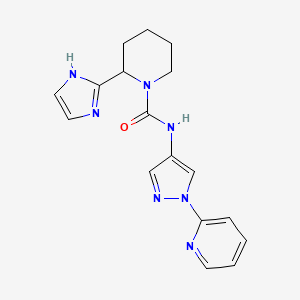![molecular formula C15H18N2O4 B7639636 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B7639636.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide, also known as DOX, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. DOX is a synthetic compound that was first synthesized in 1978 by researchers at the University of California, San Diego. Since then, it has been extensively studied for its potential applications in various fields of research, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide exerts its effects through a unique mechanism of action. It has been shown to inhibit the activity of a key enzyme called acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as to reduce inflammation and oxidative stress. This compound has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. It has also been extensively studied, which means that there is a large body of scientific literature available on its properties and potential applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it can be difficult to administer this compound to animals in a controlled manner, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are a number of potential future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide. One area of interest is the development of new drug delivery systems based on this compound. Another area of interest is the development of new applications for this compound in the treatment of cancer and other diseases. Finally, there is also interest in studying the potential side effects of this compound, as well as its interactions with other drugs and compounds. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-bromoacetic acid to form a key intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is further reacted with phosgene to form the corresponding isocyanate. Finally, the isocyanate is reacted with 2-(hydroxymethyl)phenol to form this compound.
Aplicaciones Científicas De Investigación
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its potential use as a drug delivery system, as well as for its potential applications in cancer therapy, neuroprotection, and inflammation. This compound has also been studied for its potential applications in the development of new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-13(11(2)21-17-10)7-16-15(19)9-20-14-6-4-3-5-12(14)8-18/h3-6,18H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGPKDVYARMGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)COC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)



![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)
![2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide](/img/structure/B7639612.png)
![5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639615.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639639.png)
![1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7639646.png)
![1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B7639656.png)
![2-Methylpropyl 4-[(6-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7639666.png)
![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7639668.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639672.png)